tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
Overview
Description
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with pyrrolidine in the presence of a suitable base. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .
Scientific Research Applications
Chemistry: tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe to investigate biochemical pathways .
Medicine: It is explored for its pharmacological properties and as a precursor in the synthesis of therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its reactivity and versatility .
Mechanism of Action
The mechanism of action of tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may also participate in signaling pathways, influencing cellular processes .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Pyrrolidine
- N-Boc-pyrrolidine
Comparison: tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is unique due to its combined structural features of tert-butyl carbamate and pyrrolidine. This combination imparts distinct reactivity and properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability and versatility in chemical reactions .
Biological Activity
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, also known as (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, is a compound of increasing interest in medicinal chemistry due to its biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a tert-butyl group and a carbamate moiety. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The structure allows it to mimic natural substrates, facilitating binding to active sites and modulating biological activity. This interaction can lead to either inhibition or activation of the target depending on the context .
1. Antidepressant Effects
Research has indicated that pyrrolidine-based compounds, including this compound, may exhibit antidepressant properties by modulating neurotransmitter systems. This suggests potential therapeutic applications in treating mood disorders.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown promise in inhibiting butyrylcholinesterase, an enzyme associated with neurodegenerative diseases. This inhibition could be beneficial in developing treatments for conditions like Alzheimer's disease .
3. Cytotoxic Activity
Recent studies have demonstrated the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives of pyrrolidine compounds have been tested for their ability to induce apoptosis in various cancer cells, including A549 (lung cancer) and HCT116 (colon cancer). These studies suggest that this compound may have similar anticancer properties .
Case Studies
- Dual-Target Receptor Activity : A study synthesized a racemic mixture starting from tert-butyl (pyrrolidin-2-ylmethyl)carbamate and evaluated its activity on mu-opioid receptors and dopamine D3 receptors. The findings indicated potential dual-target effects that could be harnessed for pain management and addiction therapies .
- Proapoptotic Activity : In vitro experiments demonstrated that certain derivatives exhibited significant proapoptotic activity against cancer cell lines at low concentrations. For instance, one derivative induced late apoptosis in A549 cells with an efficacy rate of 42% .
Table: Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPBKSPZRMDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662440 | |
Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188263-71-9 | |
Record name | tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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